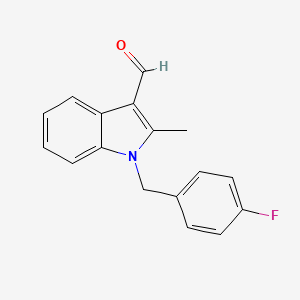

1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde (FMBICA) is a synthetic compound that has been studied for its potential applications in scientific research. FMBICA is a member of the indole family and has a molecular weight of 262.3 g/mol. It is a colorless solid that is insoluble in water. FMBICA has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis Applications

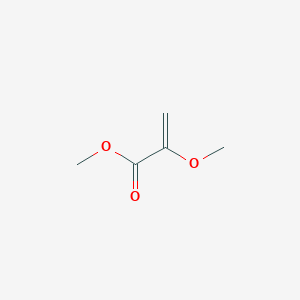

- Green & Sustainable Synthesis : A study by Yogita Madan demonstrates the synthesis of knoevenagel condensed products of indole-3-carbaldehydes, highlighting the advantages of excellent yields, short reaction time, and environmental benefits through the use of solvent-free methods and nanocatalysis (Madan, 2020).

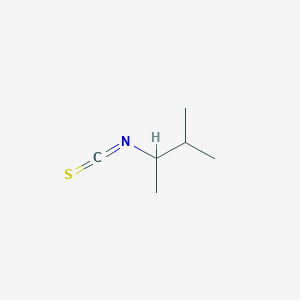

- Palladacycle Catalysts : Research by M. Singh et al. explores the design and synthesis of palladacycles from indole carbaldehydes and their applications as catalysts in Suzuki–Miyaura coupling and allylation of aldehydes, showcasing their efficiency in catalytic processes (Singh et al., 2017).

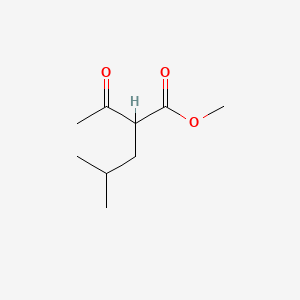

- Nickel Ferrite Nanoparticles : A study conducted by T. N. Rao and colleagues focuses on the catalytic activity of nickel ferrite nanoparticles in synthesizing novel organic compounds, demonstrating the role of these nanoparticles in facilitating chemical reactions (Rao et al., 2019).

Biological Activity Exploration

- Antimicrobial and Antioxidant Activities : The study by C. Gopi and M. Dhanaraju discusses the synthesis and evaluation of novel indole derivatives for their antioxidant properties, indicating the potential of these compounds in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

- Anti-Cancer Agents : Research by S. Anwar et al. presents the synthesis of N-arylated indole-3-substituted-2-benzimidazoles as potential anticancer agents, highlighting the significance of these compounds in cancer treatment (Anwar et al., 2023).

Wirkmechanismus

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by ASISCHEM V97345. Once the targets are identified, it will be possible to map the compound’s effects onto specific biochemical pathways .

Pharmacokinetics

The compound’s lipophilicity, molecular weight, and polar surface area may influence its pharmacokinetic properties, including absorption and distribution .

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO/c1-12-16(11-20)15-4-2-3-5-17(15)19(12)10-13-6-8-14(18)9-7-13/h2-9,11H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBROSICYDAPWQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341477 |

Source

|

| Record name | 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde | |

CAS RN |

332922-15-3 |

Source

|

| Record name | 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)